Chloro(methyl)diphenylsilane

Catalog No.
S596381
CAS No.
144-79-6
M.F
C13H13ClSi
M. Wt
232.78 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(methyl)diphenylsilane

CAS Number

144-79-6

Product Name

Chloro(methyl)diphenylsilane

IUPAC Name

chloro-methyl-diphenylsilane

Molecular Formula

C13H13ClSi

Molecular Weight

232.78 g/mol

InChI

InChI=1S/C13H13ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

OJZNZOXALZKPEA-UHFFFAOYSA-N

SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Synonyms

chloromethyldiphenylsilane, CMDPS, diphenylmethylchlorosilane

Canonical SMILES

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Synthesis and characterization:

Chloro(methyl)diphenylsilane, also known as diphenylmethylchlorosilane (DPMSCl), is a silicon-based organochlorine compound. It is a colorless liquid with a characteristic odor. DPMSCl can be synthesized through various methods, including the reaction of dichloromethylsilane with diphenylmercury or the Grignard reaction of chloromethyldiphenylsilane with magnesium metal [].

Researchers often characterize DPMSCl using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].

Applications in organic synthesis:

DPMSCl serves as a valuable reagent in organic synthesis due to its reactivity towards various functional groups. Its applications include:

  • Protecting group for alcohols: DPMSCl can be used to protect hydroxyl groups in alcohols by converting them into silyl ethers. These silyl ethers are stable under various reaction conditions and can be easily cleaved later using specific reagents to regenerate the free alcohols [].
  • Synthesis of silylated compounds: DPMSCl reacts with various nucleophiles, such as amines, enolates, and Grignard reagents, to form silylated derivatives. These silylated compounds often possess unique properties compared to their non-silylated counterparts and find applications in organic synthesis and materials science [].
  • Cross-coupling reactions: DPMSCl can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Sonogashira coupling, to form new carbon-carbon bonds. These reactions offer efficient methods for constructing complex organic molecules [, ].

Physical Description

Liquid

Boiling Point

295.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

144-79-6

Wikipedia

Chlorodiphenylmethylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
Benzene, 1,1'-(chloromethylsilylene)bis-: ACTIVE

Dates

Modify: 2023-08-15

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